Ethyl Laurate

Catalog No.
S591886
CAS No.
106-33-2
M.F
C14H28O2
M. Wt
228.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl Laurate

CAS Number

106-33-2

Product Name

Ethyl Laurate

IUPAC Name

ethyl dodecanoate

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

InChI

InChI=1S/C14H28O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2/h3-13H2,1-2H3

InChI Key

MMXKVMNBHPAILY-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in ether, insoluble in water
1ml in 9ml 80% ethanol (in ethanol)

Synonyms

Ethyl Dodecanoate; Ethyl Dodecylate; Ethyl Laurinate; Ethyl n-Dodecanoate; NSC 83467; NSC 8912

Canonical SMILES

CCCCCCCCCCCC(=O)OCC

The exact mass of the compound Ethyl dodecanoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in ether, insoluble in water1ml in 9ml 80% ethanol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83467. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Lauric Acids - Laurates - Supplementary Records. It belongs to the ontological category of fatty acid ethyl ester in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.

Ethyl laurate is a medium-chain fatty acid ethyl ester (C14H28O2) characterized by its low viscosity, high lipophilicity, and distinct thermal profile. Industrially, it serves as a critical intermediate, solvent, and functional additive across the energy, pharmaceutical, and chemical formulation sectors. Unlike heavier fatty acid esters, ethyl laurate remains liquid at sub-zero temperatures, making it highly processable in cold environments. Its biocompatibility and specific solvent parameters allow it to function as a potent skin penetration enhancer and a high-capacity solubilizer for poorly water-soluble active pharmaceutical ingredients (APIs). Furthermore, its specific latent heat and phase transition properties position it as a benchmark organic phase change material (PCM) for low-temperature thermal management systems [1].

Substituting ethyl laurate with closely related analogs, such as methyl laurate or ethyl myristate, introduces critical failure points in temperature-sensitive applications. In thermal energy storage and fuel additive formulations, substituting with methyl laurate (melting point ~5.0 °C) or ethyl myristate (melting point ~11.9 °C) leads to premature crystallization and gelation in near-zero environments, destroying cold-flow operability and PCM refrigeration efficiency[1]. In pharmaceutical and cosmetic formulations, replacing ethyl laurate with heavier esters alters partition coefficients and microemulsion phase boundaries, significantly reducing the transdermal flux and solubilization capacity for lipophilic APIs [2]. Procurement decisions must strictly align the ester's chain length and head group with the target thermal and solvency thresholds.

Low-Temperature Phase Change & Thermal Energy Storage

For direct-contact thermal energy storage, the phase transition temperature is the primary procurement specification. Ethyl laurate exhibits a melting point of -1.8 °C, making it an ideal organic phase change material (PCM) for refrigeration applications. In contrast, methyl laurate freezes at 5.0 °C and ethyl myristate at 11.9 °C, rendering them unusable for sub-zero thermal buffering [1]. Furthermore, as an organic ester, ethyl laurate demonstrates minimal supercooling compared to salt hydrates.

Evidence DimensionMelting Point / Phase Transition Temperature
Target Compound Data-1.8 °C (Ethyl Laurate)
Comparator Or Baseline5.0 °C (Methyl Laurate) and 11.9 °C (Ethyl Myristate)
Quantified DifferenceEthyl laurate transitions at sub-zero temperatures, whereas methyl and longer-chain ethyl esters freeze well above 0 °C.
ConditionsStandard atmospheric pressure thermal analysis for organic PCMs

Essential for direct-contact thermal energy storage and cold-chain packaging requiring phase transitions specifically in the refrigeration range (<0 °C).

Cold-Flow and Lubricity in Fuel Formulations

In diesel and biodiesel formulations, balancing lubricity enhancement with cold-weather operability is critical. While methyl esters are common, they negatively impact the cloud point. Ethyl laurate (at 10% v/v) successfully reduces the High Friction Reciprocating Rig (HFRR) wear scar diameter to within the strict <460 µm specification, performing comparably to methyl laurate in lubricity, but providing superior cold flow properties due to its significantly lower crystallization temperature [1].

Evidence DimensionHFRR Wear Scar Diameter & Cold Flow Operability
Target Compound DataAchieves <460 µm wear scar with sub-zero gelation resistance
Comparator Or BaselineMethyl Laurate (causes earlier gelation) / Unadditized Diesel (>460 µm wear scar)
Quantified DifferenceEthyl laurate meets lubricity specifications while preventing the premature fuel gelation associated with methyl laurate blends.
ConditionsHFRR wear scar test based on ISO 12156 at 10% v/v ester blend

Allows fuel formulators to meet mandatory lubricity standards without compromising winter-grade cold flow operability.

Lipophilic API Solubilization in Microemulsions

For pharmaceutical formulations, the choice of oil phase dictates the maximum drug loading for lipophilic APIs. An optimized bicontinuous microemulsion utilizing 15% w/w ethyl laurate (with Tween 80 and cosolvents) achieves a remarkably high solubility of 41 mg/mL for the practically water-insoluble drug diazepam[1]. This specific solvency and its function as a stratum corneum penetration enhancer make it superior to heavier, more viscous esters that limit API flux.

Evidence DimensionMaximum API Solubilization Capacity
Target Compound Data41 mg/mL (Diazepam in 15% Ethyl Laurate microemulsion)
Comparator Or BaselineStandard aqueous systems (practically insoluble) / non-optimized lipid carriers
Quantified DifferenceProvides massive multi-fold increases in lipophilic API solubility while maintaining low viscosity for rapid mucosal/transdermal absorption.
ConditionsBicontinuous microemulsion (15% ethyl laurate, 15% H2O, 70% surfactant/cosurfactant)

Drives the procurement of ethyl laurate as a primary oil phase in transdermal and intranasal pharmaceutical formulations requiring rapid onset and high drug loading.

Vapor Pressure and Formulation Volatility

Volatility control is a major procurement factor for solvents and fragrance carriers. Ethyl laurate exhibits an intermediate vapor pressure profile that bridges the gap between highly volatile short-chain esters and heavy, non-volatile long-chain esters. Quantitative thermodynamic measurements show its vapor pressure is significantly lower than ethyl decanoate (caprate) but higher than ethyl myristate across standard temperature ranges (253.15 to 463.15 K)[1].

Evidence DimensionVapor Pressure (Volatility)
Target Compound DataIntermediate vapor pressure profile
Comparator Or BaselineEthyl Decanoate (higher volatility) and Ethyl Myristate (lower volatility)
Quantified DifferenceProvides a mathematically predictable, intermediate evaporation rate compared to its C10 and C14 structural neighbors.
ConditionsStatic apparatus measurements from 1 Pa to 180 kPa across 253.15 to 463.15 K

Provides formulators with a precise volatility control mechanism for tuning evaporation rates in solvents, cosmetics, and fragrance release profiles.

Sub-Zero Thermal Energy Storage (TES)

Ethyl laurate is the right choice for organic phase change materials in refrigeration and cold-chain logistics. Its specific -1.8 °C melting point and minimal supercooling make it superior to methyl laurate and ethyl myristate for thermal buffering directly around the freezing point of water[1].

Winter-Grade Biodiesel and Lubricity Additives

In fuel procurement, ethyl laurate is prioritized over methyl laurate to achieve mandatory lubricity specifications (<460 µm wear scar) without degrading the fuel's cloud point, ensuring safe operability in cold climates [2].

Rapid-Onset Transdermal and Intranasal Pharmaceuticals

Ethyl laurate is selected as the core lipophilic solvent and penetration enhancer in microemulsions. Its ability to solubilize up to 41 mg/mL of difficult APIs like diazepam maximizes bioavailability while maintaining a low-viscosity, non-greasy profile [3].

Controlled-Evaporation Solvents and Fragrances

Where precise volatility is required, ethyl laurate's intermediate vapor pressure is utilized to stabilize the release profile of volatile compounds in cosmetics and industrial formulations, outperforming both highly volatile short-chain esters and overly heavy long-chain alternatives [4].

Physical Description

Liquid
Colourless, oily liquid with a fruity, floral odou

XLogP3

5.6

Hydrogen Bond Acceptor Count

2

Exact Mass

228.208930132 Da

Monoisotopic Mass

228.208930132 Da

Boiling Point

269.00 to 271.00 °C. @ 760.00 mm Hg

Heavy Atom Count

16

Density

0.858-0.863

LogP

5.71 (LogP)
5.71

Appearance

Assay:>98%A solution in ethanol

Melting Point

-10 °C

UNII

F389D4MD5K

Other CAS

106-33-2

Wikipedia

Ethyl laurate

Use Classification

Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Emollient

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Dodecanoic acid, ethyl ester: ACTIVE

Dates

Last modified: 08-15-2023
Liu et al. Kinetic resolution of constitutional isomers controlled by selective protection inside a supramolecular nanocapsule Nature Chemistry, doi: 10.1038/nchem.751, published online 8 August 2010 http://www.nature.com/nchem

Explore Compound Types